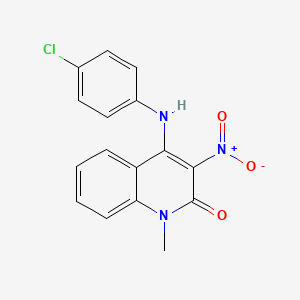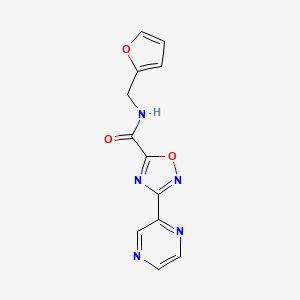
(4-Bromo-2-fluorophenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One method for synthesizing (4-Bromo-2-fluorophenyl)methanesulfonamide involves the use of 2-Nitroaniline, CuSO4·5H2O, NaBr, and Na2S2O8. Another method involves the use of N-bromosuccinimide and CH2Cl2. These methods highlight the versatility of the compound’s synthesis.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2-fluorophenyl)methanesulfonamide undergoes various chemical reactions, including substitution reactions. For example, it can participate in Friedel–Crafts-type alkylation reactions through α-fluorocarbocations with activated aromatic compounds.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include N-bromosuccinimide and CH2Cl2. The conditions for these reactions are typically mild, making the compound suitable for various synthetic applications.
Major Products Formed
The major products formed from reactions involving this compound include thioesters, benzophenones, and xanthone derivatives. These products are valuable in the synthesis of naturally occurring compounds and pharmaceuticals.
Scientific Research Applications
(4-Bromo-2-fluorophenyl)methanesulfonamide has several scientific research applications:
Chemistry: It is used in Friedel–Crafts-type alkylation reactions and palladium-catalyzed monofluoromethylation.
Biology: The compound’s derivatives are used in the synthesis of biologically active molecules.
Medicine: It is involved in the development of safer pharmaceuticals through mild Pd-catalyzed N-arylation.
Mechanism of Action
The mechanism of action of (4-Bromo-2-fluorophenyl)methanesulfonamide involves its participation in various chemical reactions. For example, in Friedel–Crafts-type alkylation, the compound acts as an electrophile, facilitating the formation of α-fluorocarbocations. In palladium-catalyzed monofluoromethylation, it serves as a reagent for the creation of monofluoromethylated allenes.
Comparison with Similar Compounds
Similar Compounds
Bromodifluoro (phenylsulfanyl)methane: Used in Friedel–Crafts-type alkylation reactions.
Fluorobis (phenylsulfonyl)methane: Used in palladium-catalyzed monofluoromethylation.
Uniqueness
(4-Bromo-2-fluorophenyl)methanesulfonamide is unique due to its ability to participate in a wide range of chemical reactions under mild conditions. Its derivatives are valuable in the synthesis of biologically active molecules and safer pharmaceuticals.
Properties
IUPAC Name |
(4-bromo-2-fluorophenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFNO2S/c8-6-2-1-5(7(9)3-6)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKLLSKEJDSZCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)CS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Oxa-1-azaspiro[3.4]octan-2-one](/img/structure/B2682887.png)
![N-(2,5-dimethoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide](/img/structure/B2682890.png)
![8-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2682892.png)


![[(1-Aminopropan-2-yl)sulfanyl]benzene](/img/structure/B2682896.png)

![3,3-dimethyl-1-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]urea](/img/structure/B2682899.png)
![3-{[4-(4-Benzylpiperazine-1-carbonyl)phenyl]methyl}-6-bromo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2682900.png)
![4-{[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoic acid](/img/new.no-structure.jpg)
![Methyl 2-[(2-methylsulfanylpyridine-3-carbonyl)amino]acetate](/img/structure/B2682902.png)
![N-((4-methoxyphenyl)sulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)isonicotinamide](/img/structure/B2682908.png)
![3-Bromo-N-[cyano(cyclopropyl)methyl]-4-methylthiophene-2-carboxamide](/img/structure/B2682909.png)
